molecular formula C9H16O2 B6205724 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde CAS No. 1936090-00-4

1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde

Cat. No. B6205724
CAS RN: 1936090-00-4
M. Wt: 156.2
InChI Key:
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Description

1-Methoxy-3,3-dimethylcyclopentane-1-carbaldehyde (MDCPC) is an organic compound belonging to the class of aldehydes. It is an important intermediate in the synthesis of heterocyclic compounds and is widely used in the preparation of pharmaceuticals and other organic compounds. MDCPC is a colourless liquid with a pleasant odour and is soluble in organic solvents such as ether and benzene.

Mechanism of Action

1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde reacts with dimethylcyclopentane in the presence of a catalyst to form the corresponding aldehyde. The reaction proceeds via a nucleophilic addition mechanism, wherein the dimethylcyclopentane acts as a nucleophile and the aldehyde acts as an electrophile. The reaction is accompanied by the formation of a carbocation intermediate, which is then attacked by the dimethylcyclopentane. The reaction is reversible and the product can be isolated by distillation.
Biochemical and Physiological Effects
1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is not known to have any significant biochemical or physiological effects. It is not known to be toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde in laboratory experiments include its low cost, its availability, and its low toxicity. It is also relatively easy to handle and store, and it is not known to have any adverse effects on humans or animals. The main limitation of using 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde in laboratory experiments is its reactivity; it is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted side reactions.

Future Directions

Some of the future directions for the use of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde include its use in the synthesis of other heterocyclic compounds, its use in the synthesis of polymers and polysaccharides, and its use as a reagent in other organic synthesis reactions. Additionally, further research could be conducted to explore the potential applications of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde in the pharmaceutical industry. Finally, more research could be conducted to explore the potential toxicity of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde and its potential effects on humans and animals.

Synthesis Methods

1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde can be synthesized through a reaction between aldehyde and dimethylcyclopentane. The reaction is carried out in a sealed tube in the presence of a catalyst such as aluminium chloride. The reaction is carried out at a temperature of 100-110°C for a period of 2-3 hours. The reaction mixture is then cooled and the product is isolated by distillation.

Scientific Research Applications

1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde is widely used in scientific research as a reagent for the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals and other organic compounds. It is used in the synthesis of a variety of compounds such as amines, esters, ethers, and ketones. It is also used in the synthesis of polymers and polysaccharides.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3,3-dimethylcyclopentene", "Methanol", "Sodium hydroxide", "Chloroform", "Sodium chloride", "Sulfuric acid", "Sodium bisulfite" ], "Reaction": [ "Step 1: 3,3-dimethylcyclopentene is reacted with methanol and sodium hydroxide to form 1-methoxy-3,3-dimethylcyclopentene.", "Step 2: The resulting product from step 1 is then oxidized using a mixture of chloroform and sulfuric acid to form 1-methoxy-3,3-dimethylcyclopentanone.", "Step 3: The product from step 2 is then treated with sodium bisulfite to form 1-methoxy-3,3-dimethylcyclopentanol.", "Step 4: Finally, the product from step 3 is oxidized using a mixture of chromic acid and acetic acid to form 1-methoxy-3,3-dimethylcyclopentane-1-carbaldehyde." ] }

CAS RN

1936090-00-4

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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